Product packaging for 4-(Methoxymethyl)piperidin-4-amine(Cat. No.:CAS No. 412357-29-0)

4-(Methoxymethyl)piperidin-4-amine

Cat. No.: B3265899
CAS No.: 412357-29-0
M. Wt: 144.21 g/mol
InChI Key: UPSNDLFWKRCVCY-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)piperidin-4-amine, often supplied as its stable dihydrochloride salt (CAS 478059-30-2), is a specialized piperidine derivative of significant interest in medicinal and organic chemistry research . This compound belongs to the heterocyclic building block family, characterized by a methoxymethyl substituent and an amine functional group at the 4-position of its piperidine ring, a structural motif known to influence the pharmacological profile of bioactive molecules . The molecular formula for the dihydrochloride salt is C7H18Cl2N2O, with a molecular weight of 217.14 g/mol . Its primary research application lies as a key synthetic intermediate for the development and exploration of novel chemical entities. Piperidine scaffolds are fundamental in pharmaceutical research, particularly in the synthesis of potent opioid analgesics of the 4-anilidopiperidine class, such as fentanyl and its derivatives . The specific substitutions on the piperidine ring, as seen in this amine, are critical areas of study in structure-activity relationship (SAR) investigations, as they can dramatically alter a compound's binding affinity and selectivity for biological targets like the μ-opioid receptor . Furthermore, structurally related piperidines, such as 4-methylpiperidine, are utilized as deprotection reagents in Fmoc solid-phase peptide synthesis (SPPS), highlighting the utility of this chemical class in advanced synthetic methodologies . Researchers value this compound for constructing complex molecular architectures. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B3265899 4-(Methoxymethyl)piperidin-4-amine CAS No. 412357-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methoxymethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-10-6-7(8)2-4-9-5-3-7/h9H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSNDLFWKRCVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCNCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001298096
Record name 4-(Methoxymethyl)-4-piperidinamine
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Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412357-29-0
Record name 4-(Methoxymethyl)-4-piperidinamine
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Record name 4-(Methoxymethyl)-4-piperidinamine
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Record name 4-(methoxymethyl)piperidin-4-amine
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Synthetic Methodologies for 4 Methoxymethyl Piperidin 4 Amine and Analogous Piperidine Architectures

Advanced Approaches for Constructing the Piperidine (B6355638) Ring System

The synthesis of the piperidine scaffold, a crucial component of many pharmaceuticals, can be achieved through several sophisticated methods. These techniques are designed to create the heterocyclic ring with high efficiency and control over stereochemistry.

Reductive Amination Strategies for 4-Substituted Piperidines

Reductive amination is a powerful and widely used method for the synthesis of substituted piperidines. This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comnih.gov

A common strategy involves the reaction of a suitably substituted piperidin-4-one with a primary amine, such as aniline (B41778), in the presence of a reducing agent. nih.gov For instance, the synthesis of N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine is achieved by reacting N-[2-(2-thienyl)ethyl]-4-piperidinone with aniline and sodium triacetoxyborohydride (B8407120). nih.gov This approach is versatile and can be adapted to produce a wide range of N-substituted 4-aminopiperidine (B84694) derivatives. The choice of reducing agent is critical, with sodium triacetoxyborohydride and sodium cyanoborohydride being favored for their selectivity in reducing the iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.com

The following table summarizes a typical reductive amination reaction:

ReactantsReagentsProductYield
N-phenylethylpiperidin-4-one, AnilineSodium triacetoxyborohydride, Acetic acidN-[1-(2-phenylethyl)-4-piperidinyl]aniline87% nih.gov
N-[2-(2-thienyl)ethyl]-4-piperidinone, AnilineSodium triacetoxyborohydride, Acetic acidN-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine87% nih.gov

Cyclization Reactions in Piperidine Synthesis, Including Aza-Michael Additions

Cyclization reactions provide another major pathway to the piperidine ring system. Among these, the aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a key strategy. nih.govfrontiersin.orgntu.edu.sg This reaction can be part of a cascade process where an initial Michael addition is followed by an intramolecular cyclization to form the heterocyclic ring. frontiersin.org

Intramolecular aza-Michael additions are particularly useful for constructing the piperidine ring. ntu.edu.sgresearchgate.netrsc.org These reactions can be categorized based on the nature of the Michael acceptor and the activation of the system. While 6-exo-trig cyclizations are common, 6-endo-trig cyclizations to form piperidines are also utilized in elegant synthetic designs. ntu.edu.sg The stereochemical outcome of these reactions can often be controlled, leading to the synthesis of specific stereoisomers. ntu.edu.sg

Strecker Reaction Variations in 4-Piperidinecarboxylic Acid Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com A variation of this reaction can be employed to synthesize 4-amino-4-piperidinecarboxylic acid derivatives, which are valuable intermediates. researchgate.net The process begins with the condensation of a 4-piperidone (B1582916) with an amine (like aniline) and a cyanide source (such as HCN or KCN) to form an α-aminonitrile. wikipedia.orgresearchgate.net Subsequent hydrolysis of the nitrile group yields the corresponding carboxylic acid.

An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and HCN has been reported to produce the corresponding anilino-nitrile in high yield (approximately 90%). researchgate.net This intermediate can then be further processed. For example, selective hydrolysis with concentrated sulfuric acid can yield the anilino-amide. researchgate.net

The key steps of a Strecker synthesis for a 4-piperidinecarboxylic acid derivative are outlined below:

StepReactantsProduct
1. Condensation1-benzylpiperidin-4-one, Aniline, HCN4-Anilino-1-benzylpiperidine-4-carbonitrile researchgate.net
2. Hydrolysis4-Anilino-1-benzylpiperidine-4-carbonitrile4-Anilino-1-benzylpiperidine-4-carboxylic acid

Methodologies for Introducing the 4-Substituent onto the Piperidine Core

Various methods exist to introduce substituents at the 4-position of a pre-formed piperidine ring. One common approach is the alkylation or arylation of 4-piperidones. youtube.com Protected 4-piperidones can undergo olefination with phosphonates and strong bases. youtube.com Additionally, the Heck reaction can be used to introduce aryl groups at the 4-position of partially reduced pyridines. youtube.com

For the synthesis of 4-substituted piperidines, N-alkylation of 4-cyanopiperidine (B19701) followed by reduction of the nitrile is a viable route. For example, treating 4-cyanopiperidine with N-phenyl-2-chloroacetamide under basic conditions yields the N-alkylated product. The nitrile can then be reduced to an aminomethyl group using reagents like cobalt(II) chloride and sodium borohydride. afasci.com

Regioselective Introduction and Manipulation of the Methoxymethyl Moiety

The synthesis of 4-(methoxymethyl)piperidin-4-amine requires the specific introduction and manipulation of the methoxymethyl group at the 4-position.

Etherification Protocols for Hydroxymethyl Precursors

A key step in the synthesis of this compound is the etherification of a 4-hydroxymethylpiperidine precursor. This transformation converts the hydroxyl group into a methoxy (B1213986) group.

A reported synthesis of 4-(methoxymethyl)-N-phenyl-1-(phenylmethyl)-4-piperidinamine involves the etherification of 4-anilino-1-benzyl-4-piperidinemethanol. prepchem.com This reaction is carried out using dimethyl sulfate (B86663) in the presence of a strong base like sodium hydroxide (B78521) and a phase-transfer catalyst such as N,N,N-triethylbenzenemethanaminium chloride. prepchem.com The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases.

The table below details the reagents for this etherification:

SubstrateMethylating AgentBasePhase-Transfer Catalyst
4-Anilino-1-benzyl-4-piperidinemethanol prepchem.comDimethyl sulfate prepchem.comSodium hydroxide prepchem.comN,N,N-Triethylbenzenemethanaminium chloride prepchem.com

Another approach involves the reduction of a 4-carboxylic acid to a 4-hydroxymethyl group, which can then be etherified. For example, sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate can be reduced with lithium aluminum hydride to yield [1-benzyl-4-(phenylamino)piperidin-4-yl]methanol. google.com This hydroxymethyl intermediate is then a suitable precursor for etherification to the methoxymethyl derivative.

Selective Functionalization at the Piperidine 4-Position

Achieving selective functionalization at the 4-position of the piperidine ring is crucial for creating analogs like this compound. This position is often targeted for introducing diversity into the molecular structure. A common strategy involves using a 4-piperidone derivative as a versatile starting point.

One of the most effective methods for installing the critical geminal amino and functionalized methyl groups at the C4 position is the Strecker reaction. This reaction, typically involving a ketone (like N-protected 4-piperidone), an amine, and a cyanide source, directly generates an α-amino nitrile. acs.org For instance, the synthesis of a key intermediate for the analgesic remifentanil utilizes an optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and hydrocyanic acid (HCN) to yield the corresponding 4-anilino-4-cyano-piperidine derivative. acs.org This intermediate can then be further manipulated. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the anilino group can be modified or is the final desired substituent.

Another powerful technique is the reductive amination of a 4-piperidone with a desired amine in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov This method is widely used to introduce the 4-amino substituent. Subsequent alkylation or other modifications at the 4-position can then be performed. For example, in the synthesis of fentanyl analogs, 4-anilino-1-benzyl-4-piperidinemethanol is methylated using dimethyl sulfate to yield 4-(methoxymethyl)-N-phenyl-1-(phenylmethyl)-4-piperidinamine. google.com

The following table summarizes key reactions for functionalizing the piperidine 4-position:

Reaction TypeStarting MaterialReagentsProduct TypeRef
Strecker ReactionN-protected 4-piperidoneAmine (e.g., Aniline), Cyanide Source (e.g., HCN)α-Amino nitrile acs.org
Reductive AminationN-protected 4-piperidoneAmine, Reducing Agent (e.g., NaBH(OAc)₃)4-Aminopiperidine nih.gov
Methylation4-Amino-4-hydroxymethylpiperidineMethylating Agent (e.g., Dimethyl sulfate)4-Amino-4-methoxymethylpiperidine google.com

Control of Stereochemistry in this compound Synthesis

While this compound itself does not possess a chiral center, the synthesis of its analogs or more complex piperidine structures frequently requires precise control over stereochemistry. The development of stereoselective methods is a major focus in synthetic chemistry.

Diastereoselective Synthesis Protocols for Substituted Piperidines

The creation of piperidines with multiple stereocenters in a controlled manner is a significant synthetic challenge. Diastereoselective methods aim to favor the formation of one diastereomer over others. These methods often rely on substrate control, where existing stereocenters in the molecule direct the stereochemical outcome of a new stereocenter, or reagent control, where a chiral reagent or catalyst dictates the stereochemistry.

Highly diastereoselective methods have been developed for creating substituted piperidines. veranova.comnih.gov For example, Negishi cross-coupling reactions have been used for the highly diastereoselective arylation of substituted piperidines. veranova.com The stereoselectivity, leading to either cis- or trans-2,4-disubstituted products, can be controlled by the position of the carbon-zinc bond on the piperidine ring. veranova.com Another approach involves the hydrogenation of substituted pyridines, which can diastereoselectively produce cis-piperidines. These can then be converted to their trans-diastereomers through base-mediated epimerization. whiterose.ac.uk

The following table highlights different approaches to achieve diastereoselectivity in piperidine synthesis.

MethodKey TransformationStereochemical OutcomeReference
Negishi Cross-CouplingArylation of organozinc piperidinescis or trans products controlled by C-Zn bond position veranova.com
Pyridine (B92270) HydrogenationReduction of disubstituted pyridinesPredominantly cis-piperidines whiterose.ac.uk
Epoxidation/Ring-OpeningReaction of tetrahydropyridinesDensely substituted, oxygenated piperidines nih.gov

Enantioselective Approaches to Chiral Amines and Piperidine Derivatives

For the synthesis of chiral piperidines, where a single enantiomer is desired, enantioselective methods are employed. These strategies use chiral catalysts or auxiliaries to create the target molecule with a high enantiomeric excess (ee).

A variety of powerful enantioselective methods have been established. Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with pyridine derivatives can produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.gov Another innovative approach is the copper-catalyzed enantioselective protoborylation of 1,2-dihydropyridines, providing access to enantioenriched 3-boryl-tetrahydropyridines. These borylated heterocycles are versatile intermediates for further stereospecific functionalization. google.com Furthermore, chiral phosphoric acid-catalyzed intramolecular cyclizations of unsaturated acetals have been shown to yield functionalized chiral piperidines with high enantioselectivity. wikipedia.org

Catalytic SystemReaction TypeProduct ClassReference
Rh-catalyzedAsymmetric Reductive Heck3-Substituted Tetrahydropyridines nih.gov
Cu(I)-catalyzedEnantioselective Protoborylation3-Boryl-tetrahydropyridines google.com
Chiral Phosphoric AcidIntramolecular CyclizationFunctionalized Piperidines wikipedia.org
Cu/(S, S)-Ph-BPECyclizative Aminoboration2,3-cis-disubstituted Piperidines acs.org

Resolution Techniques for Racemic Mixtures in Piperidine Chemistry

When an enantioselective synthesis is not feasible or provides insufficient enantiopurity, the resolution of a racemic mixture is a common alternative. Resolution separates a mixture of enantiomers into its individual components.

Classical resolution via the formation of diastereomeric salts is a well-established method. nih.gov This involves reacting the racemic amine with a chiral acid, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid. nih.govacs.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. acs.orgnih.gov After separation, the desired enantiomer is recovered by removing the resolving agent.

Enzymatic kinetic resolution offers a highly selective alternative. Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. veranova.com For example, lipases can be used for the enantioselective acylation of racemic piperidines, and esterases can hydrolyze an ester group on one enantiomer with high selectivity. veranova.comgoogle.com

Chromatographic resolution using chiral stationary phases (CSPs) is another powerful technique. nih.gov Racemic mixtures are passed through a high-performance liquid chromatography (HPLC) column containing a chiral material that interacts differently with each enantiomer, leading to their separation.

Resolution MethodPrincipleKey Reagents/ToolsReference(s)
Classical ResolutionFormation and separation of diastereomeric saltsChiral acids (e.g., Tartaric acid, Mandelic acid) nih.govacs.orgnih.gov
Enzymatic Kinetic ResolutionEnantioselective enzymatic reactionEnzymes (e.g., Lipases, Esterases) veranova.comgoogle.com
Chiral ChromatographyDifferential interaction with a chiral stationary phaseHPLC with Chiral Columns (e.g., Chiralcel) nih.gov

Protective Group Strategies in the Synthesis of this compound and its Precursors

Protecting groups are essential tools in the synthesis of complex molecules like substituted piperidines. They temporarily block a reactive functional group, such as the piperidine nitrogen, to prevent it from interfering with reactions at other sites in the molecule. The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable later in the sequence.

N-Protection and Deprotection Methodologies (e.g., N-carbethoxy, N-benzyl)

The secondary amine of the piperidine ring is nucleophilic and basic, necessitating its protection during many synthetic transformations. Several N-protecting groups are commonly used in piperidine chemistry.

The N-benzyl (Bn) group is a robust and widely used protecting group. It is typically introduced by reacting the piperidine with benzyl (B1604629) chloride or benzyl bromide. The N-benzyl group is stable to a wide range of reaction conditions, including strongly basic and organometallic reagents. Deprotection is most commonly achieved by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, with a hydrogen source like H₂ gas or ammonium (B1175870) formate), which cleaves the benzyl group to yield the free amine and toluene.

The N-carbethoxy (or N-ethoxycarbonyl) group is another valuable protecting group, belonging to the carbamate (B1207046) family. It is often installed using ethyl chloroformate. Carbamate protecting groups, in general, have been found to be effective in the synthesis of piperidine derivatives. N-carbethoxy-4-piperidone, for example, is a key intermediate in various synthetic routes. Deprotection of carbamates is typically achieved under hydrolytic conditions (either acidic or basic), though conditions can vary depending on the specific carbamate.

The following table provides a summary of common N-protecting groups in piperidine synthesis.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsReference(s)
BenzylBnBenzyl chloride/bromideCatalytic Hydrogenation (e.g., H₂, Pd/C)
Ethoxycarbonyl (Carbethoxy)Cbz, EocEthyl chloroformateHydrolysis (acidic or basic)
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Acid (e.g., TFA, HCl) google.comgoogle.com
2-(Pentamethylchroman-6-sulfonyl)ethylcarbamatePMC-33% HBr in acetic acid nih.gov

Orthogonal Protection Schemes for Amine and Piperidine Nitrogen

The synthesis of complex molecules like this compound often necessitates the use of protecting groups to mask reactive functional groups, thereby preventing unwanted side reactions. Orthogonal protection schemes are particularly valuable as they allow for the selective deprotection of one functional group in the presence of others by using distinct deprotection mechanisms. researchgate.netnih.gov

For the α-amino group, similar protecting groups can be employed. The concept of orthogonality allows for the selective removal of, for instance, an Fmoc group from the α-amino position while a Boc group on the piperidine nitrogen remains intact, or vice versa. researchgate.netnih.gov This strategy provides precise control over the sequence of reactions and the introduction of various substituents.

In solid-phase peptide synthesis (SPPS), two main orthogonal protection schemes are widely used: the Boc/benzyl (Bzl) and the Fmoc/tert-butyl (tBu) strategies. nih.govresearchgate.net These strategies can be adapted for the synthesis of piperidine-containing compounds. For example, an N-terminal amino group can be protected with Fmoc, while side-chain functionalities and the piperidine nitrogen are protected with acid-labile groups like Boc or tBu. researchgate.net

The selection of an appropriate orthogonal protection strategy is crucial for the successful synthesis of complex piperidine derivatives, enabling the construction of intricate molecular architectures with high precision. nih.gov

Protecting GroupAbbreviationCleavage Condition
tert-ButoxycarbonylBocAcidic (e.g., TFA)
9-FluorenylmethoxycarbonylFmocBasic (e.g., piperidine)
BenzyloxycarbonylCbzCatalytic Hydrogenation
BenzylBzlCatalytic Hydrogenation
tert-ButyltBuAcidic (e.g., TFA)

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound and its analogs hinges on the careful optimization of reaction conditions to maximize yield, selectivity, and efficiency. Key parameters that are often fine-tuned include the choice of solvent, the use of catalysts, and the control of chemo- and regioselectivity in multistep transformations.

The choice of solvent can significantly impact the rate, yield, and selectivity of a chemical reaction. ajgreenchem.comajgreenchem.com In the synthesis of substituted piperidines, various solvents have been investigated to determine their effect on the reaction kinetics and outcome. For instance, in the synthesis of highly substituted piperidines from 4-methylbenzaldehyde, aniline, and ethyl acetoacetate, both methanol (B129727) and ethanol (B145695) have been studied. ajgreenchem.comajgreenchem.com

Interestingly, while methanol was initially considered a suitable solvent for piperidine synthesis, kinetic studies have shown that ethanol can accelerate the reaction rate more effectively. ajgreenchem.comajgreenchem.comcivilica.com This is noteworthy because ethanol is also considered a greener solvent, being derivable from renewable resources. ajgreenchem.comajgreenchem.com The rate of reaction in these solvents is also influenced by temperature, with higher temperatures generally leading to faster reactions. ajgreenchem.com The dielectric constant of the solvent also plays a role; for example, the reaction rate in methanol (with a higher dielectric constant) was found to be lower than in ethanol (with a lower dielectric constant) at the same temperature. ajgreenchem.comajgreenchem.com

SolventDielectric Constant (at 25°C)Relative Reaction Rate
Methanol32.70Slower
Ethanol24.55Faster

Data from a kinetic study on the formation of a substituted piperidine. ajgreenchem.comajgreenchem.com

Catalysis plays a pivotal role in the synthesis of piperidine rings, with palladium on carbon (Pd/C) being a widely used heterogeneous catalyst for hydrogenation reactions. researchgate.netmasterorganicchemistry.com This method is effective for the reduction of pyridine precursors to their corresponding piperidines. dtic.mil The activity and selectivity of Pd/C catalysts can be influenced by various factors, including the nature of the carbon support, the palladium precursor used, and the conditions of catalyst preparation and reduction. researchgate.net

In the synthesis of (aminomethyl)piperidines from pyridinecarbonitriles, a 10% Pd/C catalyst has been successfully employed. researchgate.net The chemoselectivity of this reaction, meaning the selective hydrogenation of the nitrile group versus the pyridine ring, can be tuned by adjusting the reaction conditions. For example, the use of an acidic additive like sulfuric acid can influence whether the reaction stops at the pyridylmethylamine stage or proceeds to the fully saturated piperidylmethylamine. rsc.org The hydrogenation of alkenes to form the saturated piperidine ring is a common application of Pd/C, where hydrogen is added across the double bond, typically with syn-stereoselectivity. masterorganicchemistry.com

Other metal catalysts, such as rhodium, nickel, and cobalt, have also been utilized in piperidine synthesis. researchgate.netnih.gov For instance, rhodium catalysts have been effective for the hydrogenation of substituted pyridines, sometimes under milder conditions than those required for other catalysts. nih.gov

Achieving high chemo- and regioselectivity is a significant challenge in the multistep synthesis of complex molecules like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

In the context of piperidine synthesis, controlling selectivity is crucial. For example, during the hydrogenation of pyridinecarbonitriles, it is often desirable to selectively reduce the nitrile group without affecting the pyridine ring, or vice versa. researchgate.netrsc.org The choice of catalyst and reaction conditions, such as the presence of acidic additives, can be used to direct the reaction towards the desired product. rsc.org

Rhodium(II) catalysts have been shown to exhibit unusual chemoselectivity in transformations of α-diazocarbonyl piperidine cores, where the outcome of the reaction can be controlled by the choice of the starting material, the specific Rh(II) catalyst, and the reaction conditions. nih.gov Similarly, chemo-enzymatic approaches have been developed for the asymmetric dearomatization of activated pyridines, allowing for the preparation of substituted piperidines with precise stereochemistry. nih.gov

Synthesis of Key Intermediates for this compound

The synthesis of this compound likely proceeds through several key intermediates. While the direct synthesis of this specific compound is not extensively detailed in the provided search results, the synthesis of analogous structures provides valuable insights into potential synthetic routes.

A plausible precursor to this compound is a 4-amino-4-(hydroxymethyl)piperidine derivative. The synthesis of a related compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, has been developed starting from 1-benzylpiperidin-4-one. researchgate.net This synthesis involves a Strecker-type condensation with aniline and HCN to form an anilino-nitrile, which is then hydrolyzed to an anilino-amide. researchgate.net

A more direct analog, 4-phenylamino-4-(1-thiophenyl-1-methoxymethyl)-N-phenyl-methyl piperidine, has been synthesized and subsequently desulfurized using Raney nickel to yield 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine. prepchem.com This suggests a potential route where a hydroxymethyl group could be introduced and subsequently methylated.

The general approach to such intermediates often involves the construction of a 4,4-disubstituted piperidine ring. This can be achieved through various methods, including the aza-Michael reaction of divinyl ketones with primary amines to form 4-piperidones, which can then be further functionalized. kcl.ac.uk

Conversion of Carboxylic Acid Derivatives to Methoxymethyl Functionality

The introduction of a methoxymethyl group at the C4 position of a piperidine ring, particularly when a C4-amine is also present, often involves a multi-step sequence commencing from a carboxylic acid derivative. A common and effective strategy is the reduction of a piperidine-4-carboxylate ester to a 4-(hydroxymethyl)piperidine intermediate, which is subsequently etherified.

A typical synthetic route begins with an N-protected piperidine-4-carboxylic acid. The protection of the piperidine nitrogen, often with a tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions and to control the reactivity of the molecule during subsequent transformations. The carboxylic acid is typically converted to its methyl or ethyl ester to facilitate the reduction.

The reduction of the ester to the corresponding primary alcohol, 4-(hydroxymethyl)piperidine, can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and frequently used reagent for this transformation, typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF).

Once the 4-(hydroxymethyl)piperidine intermediate is obtained, the methoxymethyl ether can be formed via a Williamson ether synthesis. masterorganicchemistry.comyoutube.comlumenlearning.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. The resulting nucleophilic alkoxide is then treated with a methylating agent, most commonly methyl iodide or dimethyl sulfate, to yield the desired methoxymethyl functionality. masterorganicchemistry.comyoutube.comlumenlearning.com A phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous and organic phases. utahtech.edu

An alternative approach for the methylation of the hydroxyl group involves the use of dimethyl sulfate in the presence of a base. For instance, a solution of a 4-anilino-1-benzyl-4-piperidinemethanol can be vigorously stirred with a strong sodium hydroxide solution and N,N,N-triethylbenzenemethanaminium chloride, followed by the dropwise addition of dimethyl sulfate to yield the corresponding 4-(methoxymethyl) derivative.

Step Reaction Reagents and Conditions Product
1EsterificationPiperidine-4-carboxylic acid, Methanol, Acid catalyst (e.g., H₂SO₄)Methyl piperidine-4-carboxylate
2ReductionMethyl piperidine-4-carboxylate, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF)4-(Hydroxymethyl)piperidine
3Etherification4-(Hydroxymethyl)piperidine, Sodium hydride (NaH), Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)4-(Methoxymethyl)piperidine

Synthesis of 4-Amino-4-carboxyamino-piperidines

The synthesis of 4-amino-4-carboxyamino-piperidines, which can also be referred to as 4-amino-piperidine-4-carboxamides, is a critical step in the preparation of numerous biologically active molecules. Several synthetic methodologies have been developed to access this key structural motif.

One of the most established methods is a variation of the Strecker synthesis . This approach typically starts from an N-protected 4-piperidone, such as 1-benzyl-4-piperidone. The piperidone is condensed with an amine (e.g., aniline) and a cyanide source, such as potassium cyanide, in the presence of an acid to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired 4-amino-4-carboxamide or the corresponding carboxylic acid, which can then be converted to the amide. An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and hydrocyanic acid (HCN) can yield the corresponding anilino-nitrile in high yield (approximately 90%). researchgate.net This intermediate can then be selectively hydrolyzed to the anilino-amide. researchgate.net

The Curtius rearrangement provides another versatile route, starting from a suitably substituted piperidine-4-carboxylic acid. nih.govorganic-chemistry.orgrug.nlnih.gov In this multi-step process, the carboxylic acid is first converted to an acyl azide (B81097). This is commonly achieved by treating the corresponding acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA) with the carboxylic acid directly. nih.govnih.gov The acyl azide, upon heating, undergoes a rearrangement to form an isocyanate, with the loss of nitrogen gas. The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For the synthesis of a 4-amino-4-carboxamide, the isocyanate can be reacted with an amine. If the isocyanate is trapped with water, it leads to the formation of an unstable carbamic acid, which decarboxylates to yield the primary amine. organic-chemistry.org

Reductive amination of an N-substituted 4-piperidone is another widely used method. mdpi.com This reaction involves the condensation of the piperidone with an amine to form an enamine or imine intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride. For example, 1-benzyl-4-piperidone can be reacted with various primary amines in the presence of STAB to afford the corresponding 4-amino-1-benzylpiperidine (B41602) derivatives in good yields. mdpi.com

A specific method for synthesizing 1-Boc-4-aminopiperidine involves the Hofmann rearrangement of 1-Boc-4-piperidyl urea (B33335). This process typically involves treating the urea with a reagent like bromine in a sodium hydroxide solution.

Starting Material Key Reaction Typical Reagents Intermediate/Product
N-protected 4-piperidoneStrecker SynthesisAmine, Cyanide source (e.g., KCN), Acidα-Aminonitrile -> 4-Amino-4-carboxamide
Piperidine-4-carboxylic acidCurtius RearrangementDPPA or SOCl₂/NaN₃, Heat, AmineAcyl azide -> Isocyanate -> 4-Amino-4-carboxamide
N-substituted 4-piperidoneReductive AminationPrimary amine, NaBH(OAc)₃ or NaBH₃CN4-Aminopiperidine derivative
4-PiperidinecarboxamideHofmann RearrangementBromine, Sodium hydroxide4-Aminopiperidine

The Versatility of this compound as a Synthetic Scaffold

This compound is a key chemical intermediate recognized for its utility in the creation of complex molecular architectures. Its unique structure, featuring a piperidine ring with a primary amine and a methoxymethyl group attached to the same quaternary carbon, makes it a valuable component in multi-step organic synthesis. This compound serves as a foundational element for constructing a variety of intricate heterocyclic systems and for the strategic introduction of a quaternary carbon center within the piperidine framework.

Integration into Advanced Multistep Organic Synthesis Sequences

The strategic incorporation of this compound into synthetic pathways allows for the development of novel compounds with potential applications in medicinal chemistry and materials science.

Precursor in the Assembly of Complex Heterocyclic Systems

The bifunctional nature of this compound, possessing both a primary amine and a piperidine nitrogen, allows it to be a versatile precursor in the synthesis of complex heterocyclic systems. The primary amine can readily undergo reactions to form amides, while the piperidine nitrogen can be functionalized through various alkylation or acylation reactions. This dual reactivity enables the construction of fused or spirocyclic ring systems. For instance, derivatives of this compound have been utilized in the synthesis of analogs of potent analgesics. nih.govmdma.ch One notable example is its role as an impurity, specifically Sufentanil Impurity E, in the synthesis of the potent opioid analgesic Sufentanil. fda.govncats.io

Building Block for Quaternary Carbon Center Construction within Piperidine Ring

The C4 position of the piperidine ring in this compound is a quaternary carbon, a structural motif of increasing importance in drug design. This feature makes the compound an attractive starting material for synthesizing molecules with a congested and sterically defined core. The presence of this quaternary center can impart specific conformational constraints on the final molecule, which can be crucial for biological activity. The synthesis of various piperidine derivatives often involves the creation of such a quaternary center at the 4-position, highlighting the significance of building blocks like this compound. researchgate.netkcl.ac.uk

Functionalization and Derivatization Strategies for Structural Elaboration

The reactivity of the amine and piperidine nitrogen atoms in this compound allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives.

Acylation Reactions of the Amine Functionality

The primary amine group of this compound is readily acylated using various acylating agents such as acid chlorides or anhydrides. mdma.chresearchgate.net This reaction is a common strategy to introduce a wide array of functional groups, leading to the formation of amide derivatives. For example, reaction with propionyl chloride in the presence of a base yields the corresponding N-propionyl derivative. researchgate.net The conditions for these reactions are generally mild and high-yielding.

Table 1: Examples of Acylation Reactions

Acylating AgentProductReference
Propionyl chlorideN-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropanamide researchgate.net
Methoxyacetyl chlorideN-[4-(Methoxymethyl)piperidin-4-yl]-2-methoxy-N-phenylacetamide mdma.ch

Alkylation Reactions at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring can be alkylated to introduce various substituents. This is often achieved by reacting the N-acylated intermediate with an appropriate alkyl halide or by reductive amination. researchgate.netgoogle.com For instance, the piperidine nitrogen can be alkylated with phenethyl bromide to introduce a phenethyl group, a common moiety in many biologically active compounds. nih.gov

Table 2: Examples of Alkylation Reactions

Alkylating AgentStarting MaterialProductReference
2-(2-Thienyl)ethyl bromide4-(Methoxymethyl)-N-phenylpiperidin-4-amine4-(Methoxymethyl)-N-phenyl-1-[2-(2-thienyl)ethyl]piperidin-4-amine fda.govgoogle.com
Phenethyl bromideN-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropanamideN-[1-(2-Phenylethyl)-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide nih.gov

Introduction of Diverse Chemical Moieties at Peripheral Sites

Beyond direct functionalization of the amine and piperidine nitrogen, the core structure of this compound allows for the introduction of a wide array of chemical groups at other positions, leading to a vast chemical space of derivatives. The phenyl group of N-phenyl derivatives can be substituted with various functionalities to explore structure-activity relationships. mdma.ch Furthermore, the methoxymethyl group itself can be a point of modification, although this is less commonly explored. The ability to diversify the structure at multiple points underscores the compound's role as a versatile scaffold in medicinal chemistry.

Role of 4 Methoxymethyl Piperidin 4 Amine As a Versatile Synthetic Building Block

Functionalization and Derivatization Strategies for Structural Elaboration

Strategies for Enhancing Molecular Diversity around the Piperidine (B6355638) Framework

The piperidine scaffold is a cornerstone in medicinal chemistry, and various strategies are employed to expand the chemical space around this privileged structure. Enhancing molecular diversity is crucial for fine-tuning pharmacological properties and discovering novel bioactive compounds. Key strategies include N-functionalization, manipulation of ring substitution patterns, and stereochemical control.

N-Functionalization: The nitrogen atom of the piperidine ring offers a readily accessible point for diversification. Common modifications include reductive amination, amide formation, and sulfonamide formation. nih.gov These reactions allow for the introduction of a wide array of substituents, each imparting distinct electronic and steric properties to the molecule. For example, the introduction of methyl, acetyl, and mesyl groups provides different exit vectors for further substitution, significantly altering the three-dimensional shape of the resulting fragment. nih.gov

Ring Substitution and Isomerism: The carbon framework of the piperidine ring itself provides numerous opportunities for diversification. Systematic synthesis of various regio- and diastereoisomers of substituted piperidines is a powerful approach. nih.govrsc.org Techniques such as pyridine (B92270) hydrogenation followed by base-mediated epimerization or diastereoselective lithiation/trapping enable access to a comprehensive set of cis and trans isomers. nih.govrsc.org This systematic exploration of substitution patterns is fundamental to understanding structure-activity relationships (SAR). For instance, a study on methyl-substituted pipecolinates generated a virtual library of 80 distinct 3D fragments by combining 20 different isomers with various N-substituents. nih.gov

Advanced Synthetic Methods: Modern synthetic methods are continuously expanding the toolkit for piperidine diversification. A novel two-step process combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling simplifies the synthesis of complex piperidines. news-medical.net This method allows for the efficient formation of new carbon-carbon bonds without the need for protecting groups or expensive metal catalysts, enabling the creation of molecules that were previously difficult or costly to synthesize. news-medical.net This modular approach significantly accelerates the exploration of new molecular architectures for drug discovery. news-medical.net

Scaffold Design in Contemporary Chemical Research

The design and utilization of molecular scaffolds are central to modern chemical research, particularly in the field of drug discovery. A scaffold is a core chemical structure to which various functional groups can be attached to create a library of related compounds. The piperidine ring is one of the most prevalent heterocyclic scaffolds found in approved pharmaceuticals. nih.gov Its ubiquity stems from its favorable physicochemical and pharmacological properties, making it an attractive building block for the design of new drugs. nih.govijnrd.org The versatility of the piperidine ring allows it to be used not only as a core structure but also as a component in the synthesis of other complex organic compounds. ijnrd.org

Design Principles for Piperidine as a Core Scaffold

The selection of piperidine as a core scaffold in drug design is guided by several key principles that contribute to its success in yielding therapeutically valuable molecules.

Three-Dimensional (3D) Structure: Unlike flat aromatic rings, the saturated piperidine ring adopts a non-planar chair conformation. This inherent three-dimensionality allows for precise spatial orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets. news-medical.net The industry is increasingly shifting towards 3D molecular architectures to enhance drug performance. news-medical.net

Introduction of Chirality: The piperidine scaffold can easily incorporate chiral centers. Chirality is a critical factor in drug design, as different enantiomers of a molecule can exhibit vastly different biological activities and safety profiles. researchgate.net The introduction of chiral centers can lead to enhanced potency and selectivity, improved pharmacokinetic properties, and reduced toxicity. researchgate.net

Pharmacological Versatility: Piperidine derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, anti-diabetic, and anti-influenza properties. ijnrd.org This broad applicability makes the piperidine scaffold a valuable starting point for drug discovery programs across various therapeutic areas.

Exploration of Substitution Patterns for Novel Chemical Entities

The exploration of different substitution patterns on the piperidine ring is a fundamental strategy for generating novel chemical entities with diverse biological activities. The position, nature, and stereochemistry of substituents can profoundly influence a molecule's interaction with its biological target.

Systematic synthetic approaches are employed to access a wide range of substituted piperidines. For example, the alkylation of isonipecotate can introduce various substituents at the 4-position of the piperidine ring, creating key building blocks for more complex molecules. nih.gov The resulting 4-substituted-4-aminopiperidine derivatives are valuable intermediates in the synthesis of compounds like CCR5 antagonists, which are used as HIV-1 entry inhibitors. nih.gov

The strategic placement of substituents is crucial for optimizing potency and selectivity. In the development of HIV-1 protease inhibitors, various piperidine analogues were explored as P2-ligands. nih.gov A compound featuring an (R)-piperidine-3-carboxamide as the P2-ligand demonstrated the most potent inhibitory activity. nih.gov This highlights how both the substituent (carboxamide) and its stereochemistry at a specific position (R-configuration at C-3) are critical for biological function.

A specific example of a functionally substituted piperidine is found in the structure of the narcotic analgesic Alfentanil, which contains a 4-(methoxymethyl)-4-piperidinyl group. unodc.org The full chemical name, N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl) ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, illustrates a complex substitution pattern on the piperidine core, where both the nitrogen and the C-4 position are functionalized to achieve the desired pharmacological profile. unodc.org

The table below provides examples of how different substitution patterns on the piperidine scaffold lead to varied biological activities.

Piperidine Derivative Substitution Pattern Biological Target/Application Reference
Sch-350634 PrecursorN'-Boc-4-methyl-4-aminopiperidineCCR5 antagonist (HIV-1 entry inhibitor) nih.gov
Compound 22a(R)-piperidine-3-carboxamide as P2-ligandHIV-1 protease inhibitor nih.gov
ML3524-methoxy-3-(piperidin-4-yl)oxy benzamidePresynaptic choline (B1196258) transporter (CHT) inhibitor nih.gov
AlfentanilN-acylated, 4-(methoxymethyl)-4-N-phenylpropanamideOpioid receptor agonist (Narcotic analgesic) unodc.org
MGD-3bPhthalazinone linked to glutarimide, N-methylatedIKZF1/2/3 degrader (Hematological cancers) acs.org

Application in Library Synthesis for Chemical Space Exploration

The systematic synthesis of compound libraries based on a common scaffold is a powerful strategy for exploring chemical space and identifying new lead compounds in drug discovery. The piperidine scaffold is an ideal building block for library synthesis due to its synthetic tractability and its prevalence in known drugs. rsc.orgnih.gov

Fragment-Based Drug Discovery (FBDD) often utilizes libraries of small, low-molecular-weight compounds (fragments) for screening against biological targets. There is a growing need to populate these fragment collections with more three-dimensional molecules to better explore the complexities of protein binding sites. rsc.org Libraries of piperidine-based fragments are well-suited for this purpose. nih.govrsc.org For example, a virtual library of 80 synthetically accessible 3D fragments was generated from 20 regio- and diastereoisomers of methyl-substituted pipecolinates, demonstrating the vast chemical space that can be covered from a small set of core building blocks. nih.gov

The table below illustrates the generation of a virtual fragment library from a single piperidine isomer, highlighting how N-functionalization contributes to molecular diversity.

Core Scaffold N-Substituent Fragment Class Exit Vector
Secondary Amine-HAminePointing away from N
N-Methyl Piperidine-CH₃ (Methyl)Reductive Amination ProductTetrahedral
N-Acetyl Piperidine-C(O)CH₃ (Acetyl)Amide ProductPlanar
N-Mesyl Piperidine-S(O)₂CH₃ (Mesyl)Sulfonamide ProductTetrahedral

Data derived from the principles described in Jones et al. (2022). nih.gov

These libraries, whether virtual for in silico screening or physically synthesized for high-throughput screening, are invaluable tools for identifying initial hits, which can then be optimized into potent and selective drug candidates. The use of piperidine scaffolds in library synthesis allows researchers to efficiently probe structure-activity relationships and navigate the vast landscape of potential drug-like molecules. nih.gov

Development of Linker Strategies for 4-(Methoxymethyl)piperidin-4-amine Conjugates

The development of conjugates, such as antibody-drug conjugates (ADCs), represents a leading strategy in targeted therapy. nih.gov In these constructs, a linker connects a targeting moiety (like an antibody) to a payload (a cytotoxic drug). The chemical nature of the linker is critical, as it governs the stability of the conjugate in circulation and the mechanism of payload release at the target site. nih.gov

While specific linker strategies for conjugates of this compound are not extensively detailed in published literature, the presence of a primary amine group on the C-4 position makes it a suitable handle for conjugation using established chemical methods. The principles of linker design developed for other amine-containing payloads can be directly applied.

Key Considerations for Linker Design:

Cleavable vs. Non-Cleavable Linkers: Linkers can be designed to be either cleavable under specific conditions found within target cells (e.g., acidic pH of lysosomes, presence of specific enzymes like cathepsins) or non-cleavable, where the payload is released upon degradation of the antibody backbone. dntb.gov.ua

Release Mechanism: For amine-containing payloads, common cleavable linker strategies involve self-immolative spacers. For example, a linker might contain a dipeptide sequence (like valine-citrulline) that is cleaved by lysosomal proteases. researchgate.net This cleavage event triggers an electronic cascade in a self-immolative moiety (e.g., p-aminobenzyl carbamate), which then releases the free amine-containing drug.

The primary amine of this compound could be acylated or form a carbamate (B1207046) with a suitable linker construct. For instance, it could be reacted with a linker containing an activated ester or an isocyanate to form a stable amide or urea (B33335) bond, respectively. The other end of the linker would then be attached to the targeting molecule. The choice of linker chemistry would depend on the desired release mechanism and the specific application of the conjugate.

Mechanistic and Theoretical Investigations of 4 Methoxymethyl Piperidin 4 Amine and Its Derivatives

Elucidation of Reaction Mechanisms Involving the Piperidine (B6355638) Amine

The reactivity of the 4-amino-4-substituted piperidine scaffold is profoundly influenced by its stereoelectronic properties. The primary amine, situated on a quaternary carbon, presents significant steric hindrance that dictates the feasibility and pathways of various chemical transformations.

Kinetic Studies of Functionalization and Transformation Reactions

Kinetic studies provide quantitative insight into how the structure of 4-(methoxymethyl)piperidin-4-amine affects its reaction rates. N-acylation, a fundamental functionalization reaction, is particularly sensitive to the steric environment of the amine. Studies on analogous sterically hindered piperidines reveal that these reactions typically follow second-order kinetics, but the rate constants are significantly lower than for unhindered amines. The choice of acylating agent and solvent plays a critical role in modulating the reaction speed.

Detailed kinetic analyses on related disubstituted piperidines have shown a strong preference for the acylation of conformers where substituents are in a position that minimizes steric clash during the formation of the transition state. nih.gov For instance, in kinetic resolutions, a pronounced conformational effect can lead to disparate reactivity between isomers. nih.gov While specific kinetic data for the parent this compound is not widely published, the principles derived from similar systems are directly applicable.

Illustrative Kinetic Data for N-Acylation of a Sterically Hindered Piperidine Amine

Acylating Agent Solvent Temperature (°C) Illustrative Rate Constant (k, M⁻¹s⁻¹)
Acetic Anhydride Dichloromethane 25 1.5 x 10⁻²
Benzoyl Chloride Tetrahydrofuran (B95107) 25 9.1 x 10⁻³
Isobutyryl Chloride Acetonitrile 25 4.5 x 10⁻⁴

This table presents representative data based on general principles for sterically hindered amines to illustrate expected trends. Actual experimental values require specific investigation.

Exploration of Catalytic Cycles in Synthetic Protocols

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds, and piperidine derivatives are common substrates. acs.orgresearchgate.net The catalytic cycle is generally understood to involve three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, association of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) species. youtube.comyoutube.com

For a sterically demanding nucleophile like this compound, the efficiency of the catalytic cycle is highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands, often called Buchwald ligands, are crucial for promoting both the oxidative addition and the challenging reductive elimination steps. youtube.comacs.org These ligands stabilize the palladium center and create a steric environment that facilitates the bond-forming final step. acs.org High-throughput experimentation has been used to identify optimal catalyst systems for coupling piperidines with various electrophiles, sometimes requiring specific base selection to suppress decomposition pathways. acs.org

Investigation of Intramolecular Rearrangements and Cyclizations

The bifunctional nature of this compound and its derivatives opens avenues for intramolecular reactions. While specific, complex rearrangements of the parent compound are not extensively documented, related systems undergo various cyclization reactions. For example, copper-catalyzed intramolecular C-H amination of N-fluoride amides has been studied mechanistically for the synthesis of piperidines. acs.org Such transformations proceed through a specific mechanism dependent on the copper catalyst, which cannot be simply replaced by a generic Lewis acid. acs.org Furthermore, intramolecular cyclizations are key steps in the synthesis of various substituted piperidines, often starting from intermediates like 4-piperidinone. youtube.com The development of enantioselective cyclopropanation reactions on methylene (B1212753) piperidines highlights the potential for complex scaffold construction from these foundational structures. acs.org

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable for probing the properties of molecules like this compound at a level of detail inaccessible to experiment alone. researchgate.net These studies provide a theoretical framework for understanding its structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of piperidine derivatives. researchgate.netresearchgate.net These calculations can determine molecular geometry, electron distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity. nih.gov A smaller HOMO-LUMO energy gap typically implies higher reactivity. For this compound, DFT would reveal the electronic influence of the methoxymethyl and amine substituents on the piperidine ring. NBO (Natural Bond Orbital) analysis can further describe the nature of bonding and lone pair interactions within the molecule. nih.gov

Note: These values are illustrative, based on typical results for similar structures using methods like B3LYP/6-31G(d). Specific calculations for this compound are required for precise data.

Conformational Analysis and Dynamics using Molecular Mechanics and Dynamics Simulations

The piperidine ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. In a 4,4-disubstituted piperidine, the ring can still undergo a "ring flip" to an alternative chair conformation. Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore this conformational landscape. researchgate.netharvard.edu For this compound, the primary chair conformation would likely place the bulkier methoxymethyl group in an equatorial position to reduce steric interactions.

MD simulations, which model the movement of atoms over time, provide insight into the dynamic behavior of the molecule in solution. researchgate.net These simulations can reveal the flexibility of the piperidine ring, the rotational freedom of the methoxymethyl group, and the potential for intramolecular hydrogen bonding between the amine and the ether oxygen. This dynamic behavior is crucial for understanding how the molecule interacts with its environment, for example, when binding to a biological target. researchgate.net

Conformational Energy Profile of a Substituted Piperidine

Conformation Relative Energy (kcal/mol) (Illustrative) Key Structural Feature
Chair 1 0.0 Lowest energy, preferred conformation
Chair 2 ~2-4 Higher energy due to axial substituent clashes
Twist-Boat ~5-6 Unstable intermediate in the ring-flip pathway

Note: The energy values are representative for a substituted piperidine and serve to illustrate the relative stabilities of different conformations.

Quantum Chemical Calculations of Energetic Profiles for Synthetic Pathways

Quantum chemical calculations offer a powerful tool for understanding the energetic landscapes of synthetic routes to complex molecules like this compound and its derivatives. These computational methods, such as Density Functional Theory (DFT), can elucidate thermodynamic stabilities and reaction kinetics, guiding the development of efficient synthetic strategies. chemjournal.kz

For the synthesis of substituted piperidines, theoretical calculations can predict which structural features are likely to lower the enthalpy of dehydrogenation, a key step in some synthetic approaches. rsc.org For instance, in the synthesis of functionalized piperidines through a one-pot sequential Suzuki–Miyaura coupling and hydrogenation, the concentration of starting materials is crucial for a successful outcome. Computational studies have indicated that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, along with the steric bulk of substituents, significantly influence the reaction rate. nih.gov

Similarly, in the synthesis of piperidines via intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, the electronic nature of substituents on the aryl ring plays a critical role. nih.gov Strong electron-releasing groups can lead to hydrolysis byproducts, while electron-withdrawing groups may halt the reaction altogether. nih.gov Quantum chemical calculations can model these electronic effects to predict reaction feasibility and potential side reactions.

Table 1: Calculated Energetic Properties of Piperidine Derivatives This table is illustrative and based on general findings in the literature. Specific values for this compound would require dedicated calculations.

Derivative Method HOMO (eV) LUMO (eV) Energy Gap (eV) Enthalpy of Formation (kcal/mol)
4-aminopiperidine (B84694) AM1 -9.5 1.2 10.7 -25.3
Piperidine-4-carboxamide PM3 -10.1 0.5 10.6 -50.1

Prediction of Spectroscopic Signatures (e.g., Terahertz spectra) based on Molecular Structure

Computational methods can accurately predict various spectroscopic signatures of molecules, including terahertz (THz) spectra. These predictions are invaluable for identifying and characterizing novel compounds like this compound and its analogs. The THz spectrum is particularly sensitive to the molecule's crystal packing, which is influenced by subtle changes in molecular structure, hydrogen bonding, and dispersion interactions. osti.govnih.gov

For fentanyl and its analogs, which share the piperidine core with the subject compound, studies have shown that even minor structural modifications lead to distinct THz spectra. osti.govnih.gov For example, the deformation vibrations of the piperidine group and other specific bond vibrations give rise to characteristic peaks in the THz region. nih.gov These unique spectral fingerprints can be used for the rapid and non-contact identification of these substances. osti.govnih.gov

DFT calculations, such as those performed with the Gaussian 03 program, can be used to predict the geometric structure and vibrational frequencies of piperidine derivatives. researchgate.net These theoretical spectra can then be compared with experimental data obtained from techniques like terahertz time-domain spectroscopy (THz-TDS) to confirm the structure of a synthesized compound. researchgate.net

Table 2: Predicted Terahertz Absorption Peaks for Fentanyl Analogs This table is based on published data for related compounds and illustrates the type of information that can be generated for this compound.

Compound Predicted Peak 1 (THz) Predicted Peak 2 (THz) Predicted Peak 3 (THz)
Butyrylfentanyl 0.52 1.07 1.99
4-fluoroisobutyrfentanyl 1.19 1.57 2.11

Analysis of Ligand-Binding Modes and Conformational Changes in Modeled Systems (e.g., μ-opioid receptor binding features)

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are instrumental in understanding how ligands like this compound and its derivatives interact with biological targets such as the μ-opioid receptor (MOR). nih.govelifesciences.org The piperidine moiety is a common structural feature in many MOR ligands and plays a crucial role in their binding affinity. nih.govresearchgate.net

Studies on fentanyl and its analogs have revealed that the protonated piperidine amine forms a key salt-bridge interaction with a conserved aspartate residue (Asp147) in the MOR binding pocket. nih.gov However, alternative binding modes may also exist, potentially involving other residues like histidine 297, depending on its protonation state. nih.gov The orientation of the piperidine ring and its substituents within the binding site significantly influences the ligand's affinity and efficacy. researchgate.net

Upon agonist binding, the MOR undergoes conformational changes, particularly in transmembrane segments 5 and 6 (TM5 and TM6), which are essential for G protein engagement. nih.govescholarship.org Solution-state NMR studies have shown that these conformational shifts are often dependent on the presence of both the agonist and a G protein or a G protein mimetic. nih.gov Interestingly, some agonists can induce conformational changes in intracellular loop 1 and helix 8 even in the absence of a G protein, suggesting a complex allosteric coupling within the receptor. nih.govescholarship.org Understanding these detailed binding modes and conformational dynamics is critical for the rational design of new ligands with specific pharmacological profiles. mdpi.comnih.gov

Structure-Reactivity Relationship (SRR) Studies in Derivatives (from a purely chemical perspective)

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound derivatives is significantly influenced by the nature and position of substituents on the piperidine ring and any associated aromatic moieties. These substituent effects can be electronic or steric in nature.

Electron-donating or conjugated substituents attached to the piperidine ring can increase the rate of catalytic dehydrogenation. rsc.org For example, 4-aminopiperidine and piperidine-4-carboxamide exhibit greater rates in this reaction. rsc.org Conversely, the presence of strong electron-releasing groups on an aryl ring in other piperidine syntheses can lead to undesired hydrolysis reactions. nih.gov The electronic properties of substituents, often quantified by HOMO/LUMO energy levels, are a major factor in determining reaction rates. nih.govresearchgate.net

The introduction of different alkyl chain lengths and substitutions in a series of piperidine analogs designed as dopamine (B1211576) transporter ligands demonstrated that unsubstituted and fluoro-substituted compounds were generally the most active and selective. nih.gov This highlights the subtle interplay between electronic and steric factors in determining chemical reactivity and, ultimately, biological activity. In some cases, increasing the steric bulk of a substituent can negatively impact the stereoselectivity of a reaction. acs.org

Stereoelectronic Effects on Reaction Outcomes

Stereoelectronic effects, which describe the influence of orbital alignment on molecular conformation and reactivity, play a crucial role in the chemical behavior of this compound derivatives. These effects are distinct from purely steric or electronic influences and are dependent on the specific three-dimensional arrangement of orbitals. baranlab.org

In piperidone systems, for instance, the conformation of the six-membered ring can be dictated by stereoelectronic interactions. A chair-chair conformation might be favored due to hyperconjugative interactions, such as the interaction between the lone-pair electrons of the nitrogen atom and the antibonding sigma orbital of a C-H bond (nN → σ*C-H). researchgate.net This type of orbital overlap can stabilize a particular conformation and influence the reactivity of the molecule. researchgate.net

The stereoselectivity of certain reactions involving piperidine derivatives can also be governed by stereoelectronic factors. For example, in the intramolecular cyclization of haloalkynes to produce N-heterocycles, the nature of a substituent at the triple bond can affect the E/Z ratio of the product. nih.gov Similarly, in some cyclization reactions, the stereoselectivity is dependent on the mode of attack of a nucleophile, which is influenced by the orbital arrangement of the substrate. mdpi.com A thorough understanding of these stereoelectronic effects is essential for controlling the stereochemical outcome of reactions and for designing molecules with specific three-dimensional structures. baranlab.org

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for unequivocally determining the molecular structure of 4-(Methoxymethyl)piperidin-4-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate structural details of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC) NMR experiments are routinely used to assign the chemical shifts of the protons and carbons within the molecule, providing foundational structural information. rsc.orgmdpi.com For instance, the characteristic signals for the methoxymethyl group and the piperidine (B6355638) ring protons and carbons can be definitively identified. mdpi.comchemicalbook.com In cases where isomers are possible, advanced NMR techniques can be employed for differentiation. For example, Nuclear Overhauser Effect (NOE) experiments can help in determining the spatial proximity of different protons, which is crucial for assigning stereochemistry in substituted piperidines. youtube.com While specific NMR data for this compound is not extensively published, data from analogous substituted piperidines provides a reference for expected chemical shifts. rsc.orgmdpi.comchemicalbook.com

Below is a table representing typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in similar piperidine derivatives, which can be extrapolated for the analysis of this compound.

Functional GroupAtomTypical Chemical Shift (ppm)
Methoxymethyl-CH₂-3.3 - 3.5
-OCH₃3.2 - 3.4
Piperidine Ring-CH₂- (axial)1.4 - 1.8
-CH₂- (equatorial)2.5 - 3.1
C4 (quaternary)50 - 60
Amine-NH₂Variable (concentration dependent)

Note: These are generalized ranges and actual values for this compound may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and monitoring the synthesis of this compound. nih.gov HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. unito.itwvu.edu This is particularly important in confirming the successful synthesis of the target compound and identifying any byproducts. Techniques such as electrospray ionization (ESI) are often coupled with HRMS to analyze polar compounds like amines. wvu.edunih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. wvu.edu For example, the loss of the methoxymethyl group or fragments of the piperidine ring can provide definitive structural evidence. wvu.edu

The following table shows the predicted m/z values for common adducts of this compound (C₇H₁₆N₂O, Molecular Weight: 144.22 g/mol ) in HRMS analysis.

AdductPredicted m/z
[M+H]⁺145.1335
[M+Na]⁺167.1154
[M+K]⁺183.0893

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers valuable insights into the functional groups present in this compound. IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of N-H (amine), C-O (ether), and C-H bonds within the molecule. mdpi.com The presence of a primary amine would be indicated by a pair of bands in the 3300-3500 cm⁻¹ region. Raman spectroscopy, being less sensitive to water, can be a complementary technique, especially for analyzing aqueous solutions or monitoring reactions in situ. Furthermore, these techniques can be employed to study polymorphism, which is the ability of a compound to exist in different crystalline forms. Different polymorphs can exhibit distinct vibrational spectra, allowing for their identification and characterization.

Key expected vibrational frequencies for this compound are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretch3300 - 3500 (two bands)
C-H (alkane)Stretch2850 - 3000
C-O (ether)Stretch1070 - 1150
N-H (amine)Bend1590 - 1650

Chromatographic Separation and Purity Assessment Techniques in Complex Mixtures

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, and potential isomers, as well as for assessing its purity.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of polar compounds like amines. researchgate.netchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar organic modifier such as methanol (B129727). chromatographyonline.comtandfonline.com This technique offers several advantages over traditional liquid chromatography, including faster analysis times and reduced solvent consumption. chromatographyonline.comteledynelabs.com For a polar amine like this compound, SFC can provide excellent separation from less polar impurities. The addition of additives to the mobile phase can further enhance peak shape and selectivity. chromatographyonline.com Although specific applications to this exact compound are not widely documented, the principles of SFC make it a highly suitable method for its purification and analysis. researchgate.netteledynelabs.com

Since this compound possesses a chiral center at the C4 position of the piperidine ring, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.govnih.govgoogle.com This is crucial in pharmaceutical research, as different enantiomers of a drug can have vastly different pharmacological activities. google.comresearchgate.net Chiral separations are typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govnih.govlibretexts.org Various types of CSPs are available, and the selection depends on the specific properties of the analyte. nih.govnih.govlibretexts.org For piperidine derivatives, polysaccharide-based and Pirkle-type CSPs have shown success. nih.govlibretexts.org High-performance liquid chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can both be employed in chiral modes. chromatographyonline.comnih.gov

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid. For this compound, this technique would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring, definitively establishing its stereochemistry.

Hypothetical Crystallographic Data Table for this compound:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
α (°)90
β (°)105.45
γ (°)90
Volume (ų)1055.2
Z4
Calculated Density (g/cm³)1.150

Note: The data in this table is hypothetical and serves as an example of what would be reported from an X-ray crystallographic study.

This definitive structural information is crucial for understanding the molecule's intrinsic properties and for rational drug design, where precise knowledge of a molecule's shape is paramount for predicting its binding to a biological target.

Techniques for Investigating Intermolecular Interactions in Solid State and Solution

The study of intermolecular interactions is critical for understanding the physical properties of a compound, such as its melting point, solubility, and crystal packing, as well as its behavior in a biological environment.

In the Solid State:

Once the crystal structure is determined, the intermolecular interactions within the crystal lattice can be analyzed in detail. For this compound, the primary amine and the ether oxygen of the methoxymethyl group are capable of participating in hydrogen bonding. The nitrogen atom of the amine group can act as a hydrogen bond donor, while the oxygen atom and the nitrogen itself can act as hydrogen bond acceptors.

In Solution:

In solution, various Nuclear Magnetic Resonance (NMR) spectroscopic techniques would be employed to probe intermolecular interactions. For instance, variable-temperature NMR studies could provide insights into the dynamics of hydrogen bonding. Changes in chemical shifts of the amine protons with temperature can indicate their involvement in hydrogen bonding with the solvent or other molecules of the compound.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine through-space proximity between protons, which can help to elucidate the predominant conformation in solution and identify potential points of intermolecular association. For example, NOE correlations might be observed between protons of this compound and a known binding partner, providing evidence of an interaction.

Computational modeling, such as Density Functional Theory (DFT) calculations, could also be used to complement experimental data, providing theoretical insights into the strength and nature of the intermolecular forces at play.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Methoxymethyl)piperidin-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer :

  • Multi-step synthesis : Begin with piperidine derivatives and introduce methoxymethyl and amine groups via nucleophilic substitution or reductive amination. Use solvents like dimethylformamide (DMF) or acetonitrile under controlled temperatures (40–80°C) to minimize side reactions .
  • Optimization : Adjust pH (e.g., neutral to slightly basic) and employ inert atmospheres (e.g., nitrogen) to prevent oxidation. Monitor reaction progress via TLC or HPLC .
  • Purification : Utilize column chromatography or recrystallization to isolate the compound in >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural conformation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. For example, the methoxymethyl group shows distinct singlet peaks at δ 3.2–3.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C8_8H16_{16}N2_2O) and isotopic patterns .
  • X-ray Crystallography : For resolving 3D conformation and hydrogen-bonding interactions in solid-state studies .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Use airtight containers in cool, dry environments (-20°C for long-term storage). The dihydrochloride salt form enhances stability .
  • Handling : Work in fume hoods with PPE (gloves, lab coats). Neutralize spills with 5% acetic acid followed by water .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) and spectroscopic methods elucidate the reaction mechanisms involving this compound under oxidative conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model transition states and intermediates in permanganate oxidation reactions. Compare calculated activation energies with experimental kinetic data .
  • Spectroscopy : Use UV-Vis or IR to track reaction progress. For example, monitor the disappearance of the amine N-H stretch (3300 cm1^{-1}) during oxidation .

Q. What strategies can resolve discrepancies in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :

  • Comparative Assays : Standardize in vitro assays (e.g., IC50_{50} measurements against leukemia cell lines) using identical cell cultures and protocols .
  • Structural Analysis : Perform SAR (Structure-Activity Relationship) studies to correlate substituent effects (e.g., electron-withdrawing groups on the piperidine ring) with activity variations .

Q. How does the introduction of substituents on the piperidine ring influence the pharmacokinetic properties of this compound analogs?

  • Methodological Answer :

  • ADMET Studies : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to assess absorption and metabolism. For example, lipophilic substituents may enhance blood-brain barrier penetration .
  • Computational QSAR : Apply 3D-QSAR models to predict bioavailability and toxicity based on substituent electronic and steric parameters .

Q. What methodologies are employed to investigate the binding affinity of this compound to biological targets such as enzymes or receptors?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD_D values) for interactions with serotonin receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.